

# Preliminary Efficacy Profile of PIM447 (LGH447)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **JPD447**

Cat. No.: **B15563332**

[Get Quote](#)

Disclaimer: Initial searches for "**JPD447**" did not yield specific results for a compound with this designation. However, extensive information was found for PIM447, also known as LGH447, a pan-PIM kinase inhibitor. This document proceeds under the assumption that the intended subject of inquiry is PIM447.

This technical guide provides a preliminary overview of the efficacy, mechanism of action, and experimental protocols related to PIM447, a novel investigational agent. The information is intended for researchers, scientists, and drug development professionals.

## Quantitative Efficacy Data

A summary of the clinical efficacy of PIM447 from a Phase I dose-escalation study in Japanese patients with relapsed and/or refractory multiple myeloma is presented below.

| Efficacy Endpoint                    | Value      | Patient Population                                                 | Reference           |
|--------------------------------------|------------|--------------------------------------------------------------------|---------------------|
| Overall Response Rate (ORR)          | 15.4%      | Japanese patients with relapsed/refractory multiple myeloma (n=13) | <a href="#">[1]</a> |
| Disease Control Rate (DCR)           | 69.2%      | Japanese patients with relapsed/refractory multiple myeloma (n=13) | <a href="#">[1]</a> |
| Clinical Benefit Rate (CBR)          | 23.1%      | Japanese patients with relapsed/refractory multiple myeloma (n=13) | <a href="#">[1]</a> |
| Partial Response (PR)                | 2 patients | One in 250 mg QD group, one in 300 mg QD group                     | <a href="#">[1]</a> |
| Progression-Free Survival > 6 months | 2 patients | 250 mg QD dose group                                               | <a href="#">[1]</a> |

## Mechanism of Action

PIM447 is a pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[\[1\]](#) PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases has been observed in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. By inhibiting PIM kinases, PIM447 is believed to disrupt downstream signaling pathways that are crucial for tumor cell growth and survival.

Below is a simplified representation of the proposed signaling pathway affected by PIM447.



[Click to download full resolution via product page](#)

Proposed mechanism of action for PIM447.

## Experimental Protocols

The following outlines the methodology for the Phase I clinical trial of PIM447 in patients with relapsed/refractory multiple myeloma (NCT02160951).[1][2]

**Study Design:** This was a Phase I, open-label, multicenter, dose-escalation study.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE) of PIM447.[1]

**Patient Population:** The study enrolled 13 Japanese patients with relapsed and/or refractory multiple myeloma.[1]

**Dosing and Administration:** Patients were assigned to one of two dose cohorts:

- 250 mg PIM447 administered orally once daily (QD) (n=7)[1]
- 300 mg PIM447 administered orally once daily (QD) (n=6)[1]

**Outcome Measures:**

- **Primary Outcome:** Number of patients with adverse events to assess safety and tolerability. [2]
- **Secondary Outcomes:** Pharmacokinetics profile of PIM447, Overall Response Rate, and Disease Control Rate.[2]

**Assessments:**

- Safety assessments included monitoring for adverse events (AEs), with a focus on dose-limiting toxicities (DLTs). The sole DLT observed was grade 3 QTc prolongation in one patient in the 300 mg group.[1]
- Efficacy was evaluated based on standard criteria for multiple myeloma.

The workflow for this clinical trial can be visualized as follows:



[Click to download full resolution via product page](#)

Phase I Clinical Trial Workflow for PIM447.

## Adverse Events

The most common suspected PIM447-related adverse events (AEs) were hematological.[1] All patients experienced at least one grade 3 or 4 AE.[1]

| Adverse Event    | Frequency (All Grades) | Grade 3 or 4 Frequency |
|------------------|------------------------|------------------------|
| Thrombocytopenia | 76.9%                  | 61.5%                  |
| Anemia           | 53.8%                  | Not Specified          |
| Leukopenia       | 53.8%                  | 61.5%                  |

## Conclusion

PIM447 demonstrated a manageable safety profile and modest anti-myeloma activity in a heavily pretreated Japanese patient population with relapsed/refractory multiple myeloma.[\[1\]](#) The observed disease control rate suggests a potential role for PIM447 in stabilizing disease. Further studies, particularly in combination with other anti-myeloma agents, are warranted to fully elucidate the clinical potential of this PIM kinase inhibitor.[\[1\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preliminary Efficacy Profile of PIM447 (LGH447)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563332#preliminary-research-on-jpd447-efficacy\]](https://www.benchchem.com/product/b15563332#preliminary-research-on-jpd447-efficacy)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)